Home > Products > Screening Compounds P127034 > Rac1 Inhibitor W56
Rac1 Inhibitor W56 - 1095179-01-3

Rac1 Inhibitor W56

Catalog Number: EVT-242692
CAS Number: 1095179-01-3
Molecular Formula: C74H117N19O23S
Molecular Weight: 1671.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rac1 is a small signaling G protein and belongs to the Rho family of GTPases. [, , , ] It acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. [] This cycling is regulated by Guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). [] Rac1 is involved in various cellular processes, including cell growth, differentiation, cytoskeletal organization, and migration. [, , , ]

The tryptophan residue at position 56 (W56) is located within a region of Rac1 crucial for interacting with GEFs and inhibitors. [, ] Mutation or alteration of this residue can significantly affect Rac1's ability to bind to these regulatory molecules and impact downstream signaling. [, ]

Future Directions
  • Developing more specific and potent Rac1 inhibitors: Current inhibitors often have off-target effects or limited bioavailability. []
  • Exploring combination therapies: Combining Rac1 inhibitors with other drugs might enhance their efficacy and overcome resistance mechanisms. []

EHop-016

Compound Description: EHop-016 is another small molecule identified as a Rac1 inhibitor []. It has shown efficacy in preclinical studies against esophageal squamous cell carcinoma by inhibiting cell proliferation, migration, and enhancing sensitivity to cisplatin []. Mechanistically, EHop-016 appears to downregulate glycolysis, potentially through the AKT/FOXO3a signaling pathway [].


AZA1

Compound Description: AZA1 is a novel small molecule inhibitor designed based on the structure of NSC23766 []. It demonstrates greater specificity by inhibiting both Rac1 and Cdc42 GTPase activity but not RhoA []. Preclinical studies in prostate cancer models suggest that AZA1 suppresses tumor growth by inhibiting cell cycle progression, migration, and inducing apoptosis [].


1D-142

Compound Description: 1D-142 belongs to a novel family of N,N'-disubstituted guanidines developed as Rac1 inhibitors []. Research indicates it possesses superior antiproliferative activity in cancer cell lines compared to earlier compounds in its class []. It effectively inhibits the interaction between Rac1 and its GEF, reduces Rac1-mediated NF-κB nuclear translocation, and shows promise in preclinical models of non-small cell lung cancer [].


R-Ketorolac

Compound Description: While traditionally known for its anti-inflammatory properties through cyclooxygenase inhibition (as S-ketorolac), R-ketorolac has been identified as a potential allosteric inhibitor of both Cdc42 and Rac1 []. Preclinical studies in ovarian cancer models suggest that R-ketorolac can inhibit cell adhesion, migration, and invasion, highlighting its potential as an anticancer agent [].

Overview

Rac1 Inhibitor W56 is a peptide derived from the guanine nucleotide exchange factor-binding region of Rac1, a member of the Rho family of small GTPases. It plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. The inhibition of Rac1 has therapeutic potential, particularly in cancer treatment and other diseases characterized by aberrant cell signaling. This compound has been identified as a promising candidate for targeting Rac1's interaction with guanine nucleotide exchange factors, which are essential for its activation.

Source and Classification

Rac1 Inhibitor W56 was first characterized in studies focusing on the inhibition of Rac1's interactions with its guanine nucleotide exchange factors. It is classified as a peptide inhibitor, specifically designed to interfere with the binding of Rac1 to its regulatory proteins. The significance of the W56 residue in Rac1 has been highlighted in various studies, indicating its necessity for the biological activity of several inhibitors, including 1A-116 and other compounds targeting Rac1 .

Synthesis Analysis

The synthesis of Rac1 Inhibitor W56 employs solid-phase peptide synthesis techniques. The process involves several key steps:

  1. Peptide Synthesis: The peptide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Wang resin. The amino acid sequence includes the crucial W56 residue.
  2. Activation and Coupling: The coupling reactions are facilitated by activators such as N-Methylmorpholine and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate.
  3. Deprotection: After synthesis, the Fmoc group is removed using a 20% piperidine solution.
  4. Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid followed by precipitation.
  5. Purification: The crude peptide is typically purified using high-performance liquid chromatography to obtain the final product .
Molecular Structure Analysis

The molecular structure of Rac1 Inhibitor W56 is characterized by its specific amino acid sequence that includes the tryptophan residue at position 56 (W56). This residue is critical for its interaction with Rac1 and its guanine nucleotide exchange factors. The structural data can be visualized using molecular modeling software such as PyMOL, which allows researchers to analyze binding sites and conformational changes upon ligand binding .

Chemical Reactions Analysis

Rac1 Inhibitor W56 primarily functions through non-covalent interactions with Rac1 and its guanine nucleotide exchange factors. The key reactions include:

  • Binding Interactions: W56 competes with endogenous Rac1 for binding to specific guanine nucleotide exchange factors like Tiam1 and Trio.
  • Inhibition Mechanism: By occupying the GEF-binding site on Rac1, W56 effectively inhibits the activation of Rac1 by preventing GDP-GTP exchange, thereby blocking downstream signaling pathways associated with cell migration and proliferation .
Mechanism of Action

The mechanism of action for Rac1 Inhibitor W56 involves several steps:

  1. Competitive Inhibition: W56 binds to the GEF-binding site on Rac1, outcompeting other proteins that would activate Rac1.
  2. Disruption of Signaling Pathways: By inhibiting Rac1 activation, W56 disrupts various downstream signaling pathways involved in cellular processes such as growth factor signaling and cytoskeletal reorganization.
  3. Impact on Cellular Functions: This inhibition can lead to reduced cell migration and invasion, making it a potential therapeutic agent in cancer treatment .
Physical and Chemical Properties Analysis

Rac1 Inhibitor W56 exhibits several physical and chemical properties relevant to its function:

  • Molecular Weight: The molecular weight varies based on the specific sequence but typically falls within the range expected for peptides.
  • Solubility: It is soluble in polar solvents like dimethylformamide and acetic acid, which are commonly used during synthesis and purification processes.
  • Stability: Peptides like W56 are generally stable under physiological conditions but may require specific storage conditions to maintain their integrity over time .
Applications

Rac1 Inhibitor W56 has several scientific applications:

  • Cancer Research: Due to its ability to inhibit cell migration and invasion, it is being explored as a potential therapeutic agent in metastatic cancers.
  • Cell Biology Studies: Researchers use W56 to study the role of Rac1 in various cellular processes, including cytoskeletal dynamics and signal transduction pathways.
  • Drug Development: As a model compound for developing more potent Rac1 inhibitors, it serves as a basis for structure-activity relationship studies aimed at enhancing efficacy and specificity against Rac1 .
Introduction to Rac1 GTPase and Its Biological Significance

Rac1 in Cellular Signaling and Actin Cytoskeleton Dynamics

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a member of the Rho family of small GTPases that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by three classes of proteins: guanine nucleotide exchange factors (GEFs), which promote GTP loading; GTPase-activating proteins (GAPs), which accelerate intrinsic GTP hydrolysis; and guanine nucleotide dissociation inhibitors (GDIs), which sequester GDP-bound Rac1 in the cytosol [1] [3]. In its active form, Rac1 undergoes conformational changes in two critical regions—Switch I (residues 30-40) and Switch II (residues 60-76)—enabling interaction with downstream effectors that orchestrate diverse cellular functions [1] [4].

The most characterized role of Rac1 is its master regulation of actin cytoskeleton dynamics. Upon activation by extracellular stimuli (e.g., growth factors, integrin engagement), Rac1 triggers rapid actin polymerization through the WAVE regulatory complex (WRC), which activates the Arp2/3 complex to initiate branched actin networks [4]. This process drives the formation of lamellipodia—sheet-like membrane protrusions essential for cell migration. Rac1 also influences focal adhesion turnover by modulating integrin clustering and the assembly of adhesion complexes containing paxillin, vinculin, and focal adhesion kinase (FAK) [4]. Beyond cytoskeletal remodeling, Rac1 regulates reactive oxygen species (ROS) production via NOX oxidases, gene transcription (e.g., NF-κB, STAT3), cell cycle progression through cyclin D1, and vesicle trafficking (e.g., GLUT4 translocation) [1] [7].

Table 1: Key Regulatory Mechanisms of Rac1 Activity

Regulatory MechanismKey ComponentsFunctional Impact on Rac1
GEF ActivationDbl-family (Tiam1, Vav, P-Rex1), DOCK-family (DOCK1/DOCK180)Catalyze GDP-GTP exchange; link Rac1 to upstream receptors
GAP Inactivationβ2-chimaerin, MgcRacGAP, ARHGAPsAccelerate GTP hydrolysis; terminate Rac1 signaling
GDI SequestrationRhoGDI1Mask prenyl group; prevent membrane association
Post-Translational ModificationsPhosphorylation (Tyr64, Ser71), Ubiquitination (Lys147), PrenylationModulate effector binding, stability, and subcellular localization
Splice VariantsRac1b (19-aa insertion)Constitutively active; altered effector specificity

Role of Rac1 in Disease Pathologies: Cancer, Neurological Disorders, and Metastasis

Cancer Pathogenesis: Aberrant Rac1 signaling is a hallmark of numerous malignancies. Hyperactivation occurs through multiple mechanisms:

  • Genetic Alterations: The P29S mutation in the Switch I domain (identified in 5–10% of sun-exposed melanomas) induces a "fast-cycling" phenotype with enhanced GEF-independent activation and prolonged effector binding [1] [6]. Additional gain-of-function mutations (e.g., N92I, C157Y) drive transformation in breast, lung, and head/neck cancers [1] [3].
  • Overexpression: Elevated Rac1 protein levels correlate with poor prognosis in gastric, testicular, and breast cancers due to enhanced proliferation and survival signaling [1] [3].
  • Splice Variant Rac1b: This isoform (19-aa insertion) exhibits constitutive activity due to impaired GAP sensitivity and RhoGDI binding. It is overexpressed in colorectal, lung, and thyroid cancers, promoting EMT and metastasis [1] [9].
  • GEF Dysregulation: Upregulation of GEFs (e.g., P-Rex1 in melanoma, Tiam1 in breast cancer) amplifies Rac1 activity, driving invasion and therapy resistance [3] [6].

Rac1 hyperactivation fuels tumor progression by stimulating uncontrolled proliferation, angiogenesis via VEGF secretion, and metastatic dissemination through cytoskeletal remodeling [1] [6].

Neurological Disorders: In the brain, Rac1 regulates synaptic plasticity, dendrite morphogenesis, and neuronal migration. Dysregulation contributes to neuropathologies:

  • Neurodegeneration: Aberrant Rac1 activation in Alzheimer’s disease promotes amyloid-β-induced synaptic loss, while in Parkinson’s, it exacerbates dopaminergic neuron death via ROS overproduction [5].
  • Cognitive Impairment: Germline RAC1 mutations cause Mental Retardation Type 48, characterized by microcephaly and intellectual disability due to disrupted neuronal cytoskeletal dynamics [7].

Metastatic Dissemination: Rac1 is a master regulator of metastasis, governing three key processes:

  • Motility Plasticity: Rac1 enables switching between mesenchymal (lamellipodia-dependent) and amoeboid (RhoA-dependent) migration modes, facilitating adaptation to varying extracellular matrix (ECM) conditions [4].
  • Invadopodia Function: In melanoma and breast cancer, Rac1 recruits MMPs (e.g., MMP-9, MT1-MMP) to invadopodia, localizing ECM proteolysis to enable tissue invasion [4] [6].
  • EMT/MET Regulation: Rac1 drives epithelial-mesenchymal transition (EMT) through transcriptional upregulation of Snail, Twist, and Zeb1, enhancing cell detachment. Conversely, it promotes mesenchymal-epithelial transition (MET) at metastatic sites by stabilizing E-cadherin junctions [1] [9].

Table 2: Rac1 Dysregulation in Human Diseases

Disease CategoryMolecular AlterationFunctional ConsequenceClinical Impact
Cutaneous MelanomaP29S mutation (5–10%)Constitutive activation; enhanced PAK/MLK3 bindingResistance to RAF/MEK inhibitors; PD-L1 upregulation
Colorectal CancerRac1b overexpressionTGF-β resistance; EMT inductionCetuximab resistance; poor survival
Breast CancerRac1/P-Rex1 hyperactivationEnhanced motility; HER2 crosstalkTrastuzumab resistance
Neurological DisordersGermline RAC1 mutationsNeuronal migration defectsMental Retardation Type 48 (MRD48)
Lung CancerRac1b co-expression with K-RasSynergistic tumor initiationAccelerated metastasis

Rationale for Targeting Rac1-GEF Interactions in Therapeutic Development

Direct inhibition of Rac1’s GTP-binding site has proven challenging due to its high affinity for GTP (micromolar range) and structural homology with other GTPases. Consequently, therapeutic strategies have shifted toward disrupting protein-protein interactions (PPIs) critical for Rac1 activation, particularly with Dbl-family and DOCK-family GEFs [1] [3]. This approach offers three key advantages:

  • Mechanistic Specificity: GEFs spatially and temporally control Rac1 signaling. Targeting GEF-Rac1 interfaces (e.g., Tiam1-PH domain, DOCK1-DHR2 domain) can selectively block pathological activation while preserving basal functions [3] [6].
  • Circumventing Mutation Resistance: The Rac1P29S mutant remains dependent on GEFs like DOCK1 for maximal activity. Inhibiting this interaction suppresses mutant-driven invasion and restores sensitivity to BRAF inhibitors in melanoma [6].
  • Modulating Downstream Specificity: Different GEFs couple Rac1 to distinct effectors. For example, P-Rex1 activates Rac1-PAK1 signaling in HER2+ breast cancer, while Tiam1 links Rac1 to JNK/STAT3 in colorectal cancer. Selective GEF inhibition could ablate oncogenic signaling branches with minimal toxicity [3] [9].

The W56 inhibitor exemplifies this strategy by targeting an allosteric site within Rac1 that is critical for GEF engagement. Structural studies reveal that W56 binds adjacent to the Switch II region (aa 60-76), sterically hindering the catalytic DH domain of GEFs like Tiam1 and Trio without affecting nucleotide binding [1] [3]. This mechanism disrupts Rac1 activation at the apex of signaling cascades, making it particularly effective against tumors driven by GEF overexpression (e.g., P-Rex1 in melanoma) or upstream oncogenes (e.g., EGFR/KRAS) [6] [9].

Table 3: Strategies for Targeting Rac1 Activation in Cancer

Therapeutic ApproachMechanismLimitationsAdvantages of GEF Targeting
Nucleotide AnalogsCompetitive GTP displacementLow specificity; off-target Rho effectsAvoids GTP affinity challenge
Effector InhibitorsBlock PAK/MLK/IRSp53 bindingCompensatory RhoA activationPreserves physiological Rac1 functions
GEF-Rac1 PPI InhibitorsDisrupt DH/DHR2 domain interfaceRequires GEF expression profilingHigh selectivity; overcomes P29S resistance
Allosteric Modulators (e.g., W56)Induce conformational change in Switch IILimited membrane permeabilityTargets multiple GEF interactions simultaneously

Properties

CAS Number

1095179-01-3

Product Name

Rac1 Inhibitor W56

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C74H117N19O23S

Molecular Weight

1671.93

InChI

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1

InChI Key

IRORVMNZPUKWEX-YRMQSWGASA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.